2,3-Difluoro-4-methoxybenzamide
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Overview
Description
2,3-Difluoro-4-methoxybenzamide is a chemical compound with the molecular formula C8H7F2NO2 . It has a molecular weight of 187.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7F2NO2/c1-13-5-3-2-4 (8 (11)12)6 (9)7 (5)10/h2-3H,1H3, (H2,11,12)
. This code provides a specific identifier for the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 211.3±40.0 °C and a predicted density of 1.331±0.06 g/cm3 . The compound is stored at ambient temperature .Scientific Research Applications
Conformational Analysis and Molecular Docking
2,3-Difluoro-4-methoxybenzamide has been studied for its influence on the conformation and docking behavior of related compounds. For example, a study analyzed the effects of fluorination on the anti Staphylococcus aureus activity of 2,6-difluoro-3-methoxybenzamide. The fluorine atoms in these compounds contribute to their non-planarity, impacting how they interact with proteins, particularly with the bacterial cell division protein FtsZ (Barbier et al., 2023).
Synthesis and Characterization for Antibacterial Properties
The synthesis and characterization of derivatives like 3-methoxybenzamide, an inhibitor of FtsZ, have been explored. These studies aim to improve the pharmaceutical properties of these compounds for potential antibacterial applications (Haydon et al., 2010).
Molecular Structure Analysis
Research on molecular structures, such as that of N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted. These studies involve analyzing the molecular geometry, including bond lengths, angles, and dihedral angles, to understand how molecular interactions affect the structure (Karabulut et al., 2014).
Mono-fluorination Techniques
The use of N,N-diethyl-4-methoxybenzamide diethyl acetal in selective mono-fluorination of diols has been investigated. This technique highlights the role of benzamides in facilitating specific chemical reactions (Suwada et al., 2007).
Exploring the Lethal Effects on Bacterial Cells
Studies have been conducted on derivatives like 3-methoxybenzamide to understand their lethal effects on bacterial cells. These insights are crucial for developing antibacterial drugs targeting specific cellular mechanisms (Ohashi et al., 1999).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects . When handling this compound, it is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIQVQNWHYZQBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397683 |
Source
|
Record name | 2,3-Difluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-67-0 |
Source
|
Record name | 2,3-Difluoro-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886500-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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